methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyridin-2-yl)propanoate
Description
Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyridin-2-yl)propanoate is a chiral amino acid derivative characterized by:
- Stereochemistry: (2S) configuration at the α-carbon.
- Functional groups: A tert-butoxycarbonyl (Boc) protecting group on the amino moiety, a methyl ester at the carboxyl terminus, and a pyridin-2-yl substituent on the β-carbon.
- Applications: Primarily used as an intermediate in peptide synthesis and drug development, leveraging the Boc group’s stability under basic and nucleophilic conditions .
Synthetic routes typically involve sequential protection/deprotection strategies. For example, intermediate analogs are synthesized via NaBH4 reduction (yield: 80%) or coupling reactions with aminopyridines (yield: 52–68%) .
Properties
IUPAC Name |
methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-2-ylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-14(2,3)20-13(18)16-11(12(17)19-4)9-10-7-5-6-8-15-10/h5-8,11H,9H2,1-4H3,(H,16,18)/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLRHCEYDKOZKIJ-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=N1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=N1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyridin-2-yl)propanoate, commonly referred to as a pyridine derivative, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
- IUPAC Name : Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(pyridin-2-yl)propanoate
- Molecular Formula : C14H20N2O4
- CAS Number : 187035-35-4
- Molecular Weight : 280.32 g/mol
- Purity : 96% .
The biological activity of this compound primarily revolves around its interaction with specific biological targets. This compound is known to exhibit inhibitory effects on various enzymes and receptors, which can be pivotal in treating diseases linked to these targets.
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor of certain proteases, which are crucial in various physiological processes. For instance, it has been shown to inhibit thrombin activity, a key enzyme in the coagulation cascade, thus suggesting its potential use in anticoagulant therapies .
Antimicrobial Properties
Several studies have demonstrated the antimicrobial activity of pyridine derivatives, including this compound. It has shown effectiveness against various bacterial strains, potentially through mechanisms that disrupt bacterial cell wall synthesis or inhibit metabolic pathways essential for bacterial survival.
Cytotoxic Effects
In vitro studies have indicated that this compound exhibits cytotoxic effects against cancer cell lines. The cytotoxicity is often attributed to the compound's ability to induce apoptosis and inhibit cell proliferation .
Case Studies
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
This compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical transformations, making it a versatile building block in the development of new compounds. The presence of the tert-butoxycarbonyl (Boc) protecting group is particularly advantageous as it protects the amine functionality during reactions, facilitating further modifications without unwanted side reactions .
Reactions and Transformations
Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyridin-2-yl)propanoate can undergo several reactions:
- Hydrolysis : Both the ester and Boc groups can be hydrolyzed under acidic or basic conditions, yielding the corresponding carboxylic acid and free amine.
- Oxidation and Reduction : The compound can be oxidized or reduced, especially at the pyridine ring, allowing for the formation of various derivatives .
Biological Research
Study of Enzyme Mechanisms
Due to its structural similarity to natural amino acids, this compound is employed in studying enzyme mechanisms and protein-ligand interactions. Its ability to mimic amino acids makes it valuable for probing biological processes and understanding enzyme specificity .
Drug Development
this compound is utilized as a building block in synthesizing peptide-based drugs. The incorporation of the pyridin-2-yl group enhances binding interactions with biological targets, potentially leading to more effective therapeutic agents .
Medicinal Chemistry
Peptide Synthesis
In medicinal chemistry, this compound plays a role in synthesizing bioactive peptides. The Boc protecting group allows for selective deprotection at specific stages of synthesis, which is crucial for constructing complex peptide sequences that may exhibit desired pharmacological properties .
Therapeutic Applications
Research indicates that derivatives of this compound could lead to new therapeutic agents targeting various diseases, including cancer and metabolic disorders. The ability to modify the pyridine ring opens avenues for creating compounds with enhanced efficacy and selectivity .
Industrial Applications
Production of Fine Chemicals
The compound is also relevant in industrial chemistry for producing fine chemicals. Its versatility allows it to be used as a precursor in synthesizing specialty materials that find applications in various sectors, including agriculture and materials science .
Summary Table of Applications
| Field | Application | Details |
|---|---|---|
| Chemical Synthesis | Intermediate in organic synthesis | Facilitates further modifications without unwanted side reactions |
| Biological Research | Study of enzyme mechanisms | Mimics natural amino acids for probing biological processes |
| Medicinal Chemistry | Peptide synthesis | Selective deprotection for constructing complex peptide sequences |
| Industrial Chemistry | Production of fine chemicals | Used as a precursor in synthesizing specialty materials |
Chemical Reactions Analysis
Deprotection of the Boc Group
The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to regenerate the free amine. This reaction is pivotal for subsequent peptide coupling or modifications.
| Reaction Conditions | Outcome | Yield | Source |
|---|---|---|---|
| 4 M HCl in dioxane (0°C, 2 hr) | Boc removal to yield primary amine | 95% | |
| Trifluoroacetic acid (TFA) in DCM (rt, 1 hr) | Deprotection with concomitant ester stability | >90% |
Mechanistic Insight : Acidic conditions protonate the Boc carbamate, inducing cleavage via tert-butyl cation elimination. The pyridine ring remains inert under these conditions .
Ester Hydrolysis
The methyl ester undergoes hydrolysis to form the corresponding carboxylic acid, a precursor for further functionalization.
| Reaction Conditions | Product | Selectivity | Source |
|---|---|---|---|
| 1 M NaOH in MeOH/H₂O (rt, 4 hr) | (2S)-2-amino-3-(pyridin-2-yl)propanoic acid | >98% ee | |
| LiOH·H₂O in THF/H₂O (0°C, 2 hr) | Acid formation without racemization | 99% |
Key Observation : Basic hydrolysis preserves stereochemistry at the α-carbon due to the bulky pyridin-2-yl group minimizing nucleophilic attack at the chiral center .
Amide Coupling Reactions
The deprotected amine participates in peptide bond formation using standard coupling reagents.
| Coupling Reagent | Substrate | Efficiency | Source |
|---|---|---|---|
| HBTU/DIPEA in DMF | Glycine methyl ester | 85% yield | |
| EDCl/HOBt in CH₂Cl₂ | 4-Nitrobenzyl alcohol | 78% yield |
Optimized Protocol :
-
Deprotect Boc group with TFA.
-
Neutralize with DIPEA.
-
React with carboxylic acid (1.2 eq) using HBTU (1.1 eq) in DMF at 0°C → rt .
Functionalization of the Pyridine Ring
The pyridin-2-yl group undergoes electrophilic substitution under controlled conditions.
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Bromination | Br₂, FeBr₃, CH₂Cl₂, 0°C | 5-Bromo-pyridin-2-yl derivative | 62% | |
| Nitration | HNO₃/H₂SO₄, 50°C | 5-Nitro-pyridin-2-yl analog | 55% |
Challenges : Steric hindrance from the adjacent propanoate chain limits para-substitution, favoring meta-products .
Reductive Amination
The primary amine (post-Boc removal) reacts with aldehydes/ketones under reductive conditions.
| Substrate | Reducing Agent | Product | Diastereoselectivity | Source |
|---|---|---|---|---|
| Cyclohexanone | NaBH₃CN, MeOH | N-Cyclohexylamino derivative | 3:1 (anti:syn) | |
| Benzaldehyde | NaBH(OAc)₃, DCE | N-Benzylamino analog | 2:1 (anti:syn) |
Stereochemical Outcome : The pyridin-2-yl group induces facial selectivity, favoring anti-addition .
Comparative Reactivity with Structural Analogs
The pyridin-2-yl substituent uniquely influences reactivity compared to other heterocycles.
Explanation : Electron-withdrawing pyridine nitrogen accelerates acid-catalyzed Boc cleavage but slows ester hydrolysis versus phenyl analogs .
Stability Under Storage Conditions
The compound’s shelf life depends on protecting group integrity and ester stability.
| Condition | Degradation Pathway | Half-Life | Source |
|---|---|---|---|
| 25°C, 60% RH | Ester hydrolysis | 6 months | |
| 40°C, anhydrous | Boc deprotection | 3 months |
Recommendation : Store at -20°C under nitrogen to prevent moisture/acid exposure .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional analogs differ in substituents, stereochemistry, and physicochemical properties. Below is a comparative analysis:
Table 1: Key Structural and Functional Comparisons
Key Findings:
Substituent Effects :
- Pyridine Position : Pyridin-2-yl derivatives (target compound) exhibit stronger hydrogen-bonding interactions compared to pyridin-4-yl analogs, influencing receptor binding in drug candidates .
- Fluorination : Fluorinated analogs (e.g., cyclobutyl-F) show enhanced metabolic stability and blood-brain barrier penetration .
Synthetic Efficiency :
- The target compound’s synthesis (52–80% yield) is more efficient than pyridin-4-yl variants (52%) but less than di-Boc derivatives (91%) .
Physicochemical Properties: Melting Points: Di-Boc derivatives (e.g., 163°C decomp.) have higher thermal stability than mono-Boc compounds . Solubility: Hydroxyl or carboxylate groups (e.g., in ethyl 3-hydroxy analogs) improve aqueous solubility compared to methyl esters .
Applications :
Preparation Methods
Reaction Conditions
-
Reagents : (BOC)₂O, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), hydroxybenzotriazole (HOBT), and TEA.
-
Solvent : Tetrahydrofuran (THF), dichloromethane (DCM), methanol, or 1,4-dioxane.
-
Molar Ratios : Aminopyridine:(BOC)₂O:EDCI:HOBT:TEA = 1:1.5–2:1.5–3:0.05–0.1:1.5–3.
-
Temperature : Room temperature (20–25°C).
-
Reaction Time : 0.5–2 hours.
Performance Data
| Solvent | Yield (%) | Selectivity (Single:Di-BOC) |
|---|---|---|
| DCM | 90 | 20:1 |
| THF | 85 | 18:1 |
| Methanol | 78 | 15:1 |
| 1,4-Dioxane | 82 | 17:1 |
This method addresses challenges such as low selectivity and side product formation (e.g., di-BOC derivatives) observed in traditional approaches using dimethylaminopyridine (DMAP). The use of EDCI and HOBT enhances reaction efficiency by activating (BOC)₂O, enabling rapid and selective mono-BOC protection.
Introduction of the Pyridin-2-yl Group
The pyridin-2-yl moiety is introduced via a palladium-catalyzed cross-coupling reaction. While specific details are limited in the provided sources, analogous methodologies from peptide chemistry suggest the following:
Typical Procedure
-
Activation of the β-hydroxyl group : Conversion to a leaving group (e.g., mesylate or tosylate) using methanesulfonyl chloride or p-toluenesulfonyl chloride.
-
Coupling with 2-bromopyridine : Employing a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF).
-
Work-up and purification : Extraction with organic solvents (e.g., ethyl acetate) followed by column chromatography to isolate the product.
Optimization Insights
-
Catalyst Loading : 5–10 mol% Pd(PPh₃)₄ achieves >80% conversion.
-
Temperature : Reactions performed at 80–100°C reduce side product formation.
-
Solvent Effects : DMF provides superior solubility for both the substrate and coupling partner compared to THF or DCM.
Industrial-Scale Production Considerations
Large-scale synthesis requires modifications to ensure cost-effectiveness and safety:
Batch vs. Continuous Flow
Process Optimization
-
Catalyst Recycling : Palladium catalysts are recovered via filtration and reused, reducing costs.
-
Solvent Recovery : DCM and THF are distilled and recycled, minimizing waste.
-
Quality Control : In-line FTIR and HPLC monitoring ensure consistent product purity (>99%).
Comparative Analysis of Synthetic Routes
The table below contrasts key parameters for laboratory-scale and industrial methods:
| Parameter | Laboratory-Scale | Industrial-Scale |
|---|---|---|
| Reaction Volume | 0.1–1 L | 100–1000 L |
| Catalyst Loading | 5–10 mol% | 2–5 mol% (recycled) |
| Yield | 75–90% | 85–92% |
| Purity | >95% | >99% |
| Cost per Kilogram | $500–$800 | $200–$400 |
Challenges and Mitigation Strategies
Common Issues
-
Racemization : Occurs during BOC protection if acidic or high-temperature conditions are used.
-
Di-BOC Formation : Excess (BOC)₂O leads to overprotection.
-
Palladium Residues : Residual catalyst in the final product.
Q & A
Q. What are the common synthetic routes for methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyridin-2-yl)propanoate?
- Methodological Answer : The compound is typically synthesized via peptide coupling or esterification strategies. For example, tert-butoxycarbonyl (Boc)-protected intermediates are reacted with pyridin-2-yl-containing precursors under carbodiimide-mediated conditions (e.g., DCC/DMAP) . A key step involves coupling Boc-protected amino acids with methyl esters, as demonstrated in the synthesis of tert-butyl (2S)-2-{3-[(R)-bis(tert-butoxycarbonyl)amino]-2-oxopiperidin-1-yl}-3-methylbutanoate, where chiral centers are preserved using Na₂SO₄ as a drying agent and THF as a solvent . Critical Consideration : Enantiomeric purity can be optimized by controlling reaction temperature (e.g., 85°C) and using chiral HPLC for post-synthesis validation .
Q. How is the compound characterized using spectroscopic and crystallographic methods?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Key signals include the Boc tert-butyl group (δ ~1.4 ppm in ¹H; ~28 ppm in ¹³C) and pyridin-2-yl aromatic protons (δ 7.2–8.5 ppm) .
- IR : Stretching frequencies for C=O (ester: ~1730 cm⁻¹; Boc carbamate: ~1690 cm⁻¹) .
- Crystallography : Single-crystal X-ray diffraction (e.g., monoclinic space group C2, a = 27.282 Å, β = 110.729°) confirms stereochemistry and hydrogen-bonding networks .
Table 1 : Example NMR Data from a Related Compound
| Proton/Group | δ (ppm) | Multiplicity |
|---|---|---|
| Boc tert-butyl | 1.4 | singlet |
| Pyridin-2-yl H | 8.1–8.3 | multiplet |
Q. What role does the tert-butoxycarbonyl (Boc) group play in the synthesis?
- Methodological Answer : The Boc group acts as a temporary protective moiety for amines, enabling selective deprotection under acidic conditions (e.g., TFA/DCM) without affecting ester linkages . Its steric bulk minimizes side reactions during coupling steps, as seen in the synthesis of constrained dipeptides . Post-synthesis, Boc removal is critical for generating free amines for further functionalization .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields for this compound?
- Methodological Answer : Discrepancies in yields (e.g., 60% vs. 85%) may arise from variations in solvent purity, catalyst loading, or reaction scale. For instance, reports 60% yield at 1 mmol scale due to inefficient mixing, whereas larger scales with optimized stirring achieve higher yields. Systematic reproducibility studies using controlled parameters (e.g., anhydrous THF, inert atmosphere) are recommended .
Q. What are the challenges in analyzing the compound’s stability under physiological conditions?
- Methodological Answer : The ester group is prone to hydrolysis in aqueous media (pH 7.4, 37°C). Stability assays should monitor degradation via LC-MS, with half-life calculations using pseudo-first-order kinetics . For improved stability, suggests replacing the methyl ester with a pivaloyloxymethyl (POM) prodrug moiety, which reduces hydrolysis rates by 70% .
Q. How does the pyridin-2-yl moiety influence the compound’s reactivity in catalytic systems?
- Methodological Answer : The pyridin-2-yl group participates in π-π stacking and metal coordination, enhancing catalytic activity in asymmetric hydrogenation. For example, in Pd-catalyzed couplings, the nitrogen lone pair facilitates oxidative addition, as observed in tert-butyl (2S)-2-{3-[(R)-bis(tert-butoxycarbonyl)amino]-2-oxopiperidin-1-yl}-3-methylbutanoate derivatives . Kinetic studies using DFT calculations can predict regioselectivity .
Data Contradiction Analysis
Q. Why do crystallographic data from different studies show variations in bond angles?
- Methodological Answer : Discrepancies in bond angles (e.g., C17–C18–H18B = 109.5° vs. 109.4°) arise from crystal packing effects or measurement errors. High-resolution datasets (e.g., Bruker Kappa APEXII CCD, R-factor < 0.026) minimize inaccuracies . Comparative analysis using software like Mercury (CCDC) is advised to validate structural models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
